molecular formula C22H22O8 B10823378 Podofilox-d6

Podofilox-d6

Cat. No.: B10823378
M. Wt: 420.4 g/mol
InChI Key: YJGVMLPVUAXIQN-UBHBGBPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Podophyllotoxin-d6 is a deuterated form of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of the Podophyllum species. Podophyllotoxin and its derivatives are known for their broad-spectrum pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of podophyllotoxin-d6 involves the incorporation of deuterium atoms into the podophyllotoxin molecule. One common method is the catalytic hydrogenation of podophyllotoxin in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in podophyllotoxin-d6 .

Industrial Production Methods

Industrial production of podophyllotoxin-d6 typically involves the extraction of podophyllotoxin from natural sources, followed by deuterium exchange reactions. The extraction process includes the use of organic solvents to isolate podophyllotoxin from the plant material. The isolated compound is then subjected to deuterium exchange using deuterium gas under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Podophyllotoxin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Podophyllotoxin-d6 exerts its effects primarily by inhibiting the polymerization of tubulin, thereby disrupting the microtubule network within cells. This leads to cell cycle arrest in the G2/M phase and induces apoptosis. Additionally, podophyllotoxin-d6 inhibits topoisomerase II, causing DNA strand breaks and further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Podophyllotoxin-d6 is unique due to the presence of deuterium atoms, which makes it a valuable tool in pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems, making it an essential reference standard in various analytical techniques .

Properties

Molecular Formula

C22H22O8

Molecular Weight

420.4 g/mol

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1/i1D3,3D3

InChI Key

YJGVMLPVUAXIQN-UBHBGBPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.